molecular formula C6H9NO3 B1600961 3-Ethyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 471246-96-5

3-Ethyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No. B1600961
M. Wt: 143.14 g/mol
InChI Key: SSLVFWYSBQXENA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-dihydroisoxazole-5-carboxylic acid derivatives, which could include 3-Ethyl-4,5-dihydroisoxazole-5-carboxylic acid, typically involves a [3 + 2] cycloaddition reaction between ethyl acrylate and a nitrile oxide generated in situ .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Ethyl-4,5-dihydroisoxazole-5-carboxylic acid and its derivatives are primarily utilized in the synthesis of various organic compounds. For instance, ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used for N-acylation with phthalimidylamino acids, leading to the formation of 2-aminoalkyloxazole-5-carboxylates upon irradiation. This method showcases the chemical's role in synthesizing chiral compounds, which are significant in drug development and biochemical research (Cox, Prager, Svensson, & Taylor, 2003). Additionally, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of amines presents a pathway to create ketenes and carbenes, further diversifying its application in organic synthesis (Ang & Prager, 1993).

Coordination Chemistry

The compound has found applications in coordination chemistry, where its derivatives have been utilized to assemble metal coordination polymers. For example, semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, prepared from a related ethyl 3-methyl-1H-pyrazole-4-carboxylate, have been used to create chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. These structures exhibit fascinating properties like hydrogen-bonded chiral networks and potential applications in materials science (Cheng et al., 2017).

Antituberculosis Activity

In the field of medicinal chemistry, derivatives of 3-Ethyl-4,5-dihydroisoxazole-5-carboxylic acid, such as mefloquine-isoxazole carboxylic esters, have been studied for their antituberculosis activity. These studies have demonstrated that certain esters exhibit significant activity against both replicating and non-replicating Mycobacterium tuberculosis, suggesting the potential for developing new anti-TB medications (Mao et al., 2010).

Green Chemistry

Furthermore, the compound plays a role in green chemistry, where derivatives are synthesized using environmentally friendly methods. For instance, the catalytic activity of salicylic acid has been explored for synthesizing isoxazole-5(4H)-ones derivatives in water, demonstrating the compound's versatility in contributing to sustainable chemical processes (Mosallanezhad & Kiyani, 2019).

Future Directions

Isoxazole compounds have attracted considerable attention due to their significant biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives, including 3-Ethyl-4,5-dihydroisoxazole-5-carboxylic acid, could be a promising direction for future research .

properties

IUPAC Name

3-ethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-4-3-5(6(8)9)10-7-4/h5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLVFWYSBQXENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475679
Record name 3-ethyl-4,5-dihydroisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4,5-dihydroisoxazole-5-carboxylic acid

CAS RN

471246-96-5
Record name 3-ethyl-4,5-dihydroisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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